molecular formula C25H27N5O4S B12201787 6-{2-[(4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-2,3-dihydro-1,3-benzoxazol-2-one

6-{2-[(4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B12201787
M. Wt: 493.6 g/mol
InChI Key: VJKCZCTZOCLCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-{2-[(4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic molecule that features a variety of functional groups, including a triazole ring, a benzoxazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-[(4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the triazole ring, which can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The benzoxazole ring is then formed through a condensation reaction between an o-aminophenol and a carboxylic acid derivative. The final step involves the coupling of the triazole and benzoxazole intermediates through a sulfanyl linkage, which is achieved using thiol reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

6-{2-[(4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-2,3-dihydro-1,3-benzoxazol-2-one: can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Catalytic hydrogenation using palladium on carbon

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Dihydrotriazole derivatives

    Substitution: Various substituted phenyl derivatives

Mechanism of Action

The mechanism of action of 6-{2-[(4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the benzoxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    6-{2-[(4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-2,3-dihydro-1,3-benzoxazol-2-one: can be compared with other triazole and benzoxazole derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both triazole and benzoxazole rings in a single molecule provides a unique scaffold for drug design and material science applications .

Properties

Molecular Formula

C25H27N5O4S

Molecular Weight

493.6 g/mol

IUPAC Name

6-[2-[[4-cyclohexyl-5-[(3-methoxyanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C25H27N5O4S/c1-33-19-9-5-6-17(13-19)26-14-23-28-29-24(30(23)18-7-3-2-4-8-18)35-15-21(31)16-10-11-20-22(12-16)34-25(32)27-20/h5-6,9-13,18,26H,2-4,7-8,14-15H2,1H3,(H,27,32)

InChI Key

VJKCZCTZOCLCRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NCC2=NN=C(N2C3CCCCC3)SCC(=O)C4=CC5=C(C=C4)NC(=O)O5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.